molecular formula C15H22ClN5O2 B2406756 5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415462-45-0

5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2406756
CAS No.: 2415462-45-0
M. Wt: 339.82
InChI Key: XTCHUJZDUGGWOW-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a piperazine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate. This intermediate is then reacted with piperidine and piperazine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a potential candidate for drug discovery and development, particularly in the field of medicinal chemistry.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Chloro-2-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine apart is its combination of a chloropyrimidine moiety with piperidine and piperazine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O2/c1-19-6-8-21(9-7-19)15(22)20-4-2-13(3-5-20)23-14-17-10-12(16)11-18-14/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHUJZDUGGWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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